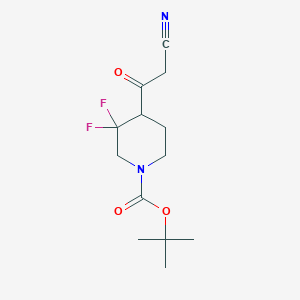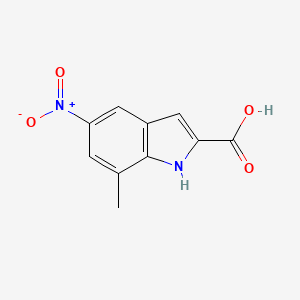
4-Chlorobut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobut-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobut-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Fe-assisted oxidative desaturation method is particularly favored for its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form β-halogenated enamides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming the corresponding amine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation using iron catalysts.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: β-halogenated enamides.
Reduction: Corresponding amines.
Substitution: Various substituted enamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorobut-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chlorobut-2-enamide involves its interaction with various molecular targets. The compound’s double bond and chlorine atom make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-2-butynoic acid: This compound shares a similar structure but has a triple bond instead of a double bond.
Uniqueness: 4-Chlorobut-2-enamide is unique due to its specific combination of a double bond and a chlorine atom, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various applications.
Propriétés
Formule moléculaire |
C4H6ClNO |
|---|---|
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
(E)-4-chlorobut-2-enamide |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1-2H,3H2,(H2,6,7)/b2-1+ |
Clé InChI |
DIGZVFVABYMYAK-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C(=O)N)Cl |
SMILES canonique |
C(C=CC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


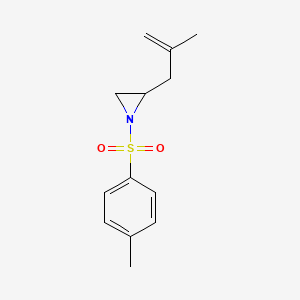


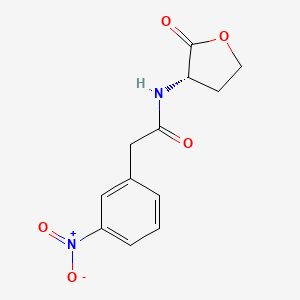
![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
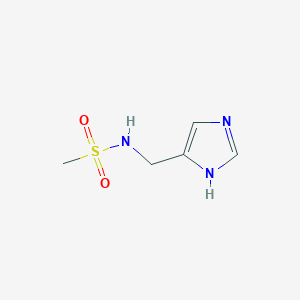

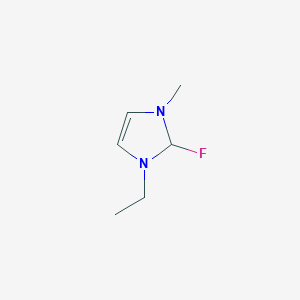

![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
